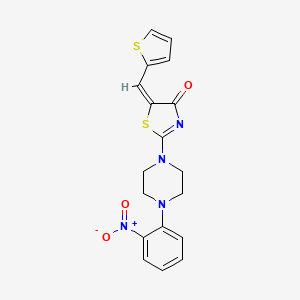

(E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Descripción

BenchChem offers high-quality (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c23-17-16(12-13-4-3-11-26-13)27-18(19-17)21-9-7-20(8-10-21)14-5-1-2-6-15(14)22(24)25/h1-6,11-12H,7-10H2/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXIPILNPFZFKH-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CS4)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one, often referred to as "compound X," has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of compound X typically involves the reaction between 2-nitrophenylpiperazine and thiophen-2-ylmethylene thiazol derivatives. The molecular structure can be represented as follows:

This structure features a piperazine ring, a nitrophenyl group, and a thiophenylmethylene thiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compound X. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that compound X exhibits significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

The mechanism by which compound X exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with compound X leads to an increase in the sub-G1 population, indicative of apoptosis . Additionally, Western blotting showed upregulation of pro-apoptotic markers such as cleaved caspase-3 and PARP .

Neuropharmacological Effects

Compound X has also been evaluated for its neuropharmacological properties. It exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor. Docking studies suggest that the piperazine moiety plays a critical role in binding affinity, with a Ki value of 2.30 µM reported . This suggests potential applications in treating anxiety and depression.

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer xenografts in mice, administration of compound X resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was measured at approximately 60% after four weeks of treatment .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of compound X in models of neurodegeneration. The results indicated that compound X could mitigate oxidative stress and inflammation in neuronal cells, which is critical for conditions like Alzheimer's disease .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one typically involves multi-step organic reactions that incorporate piperazine and thiophene moieties into a thiazole framework. The structural characteristics of this compound allow it to interact with various biological targets, which is crucial for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene and thiazole derivatives. For instance, compounds similar to (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro evaluations have shown that such compounds can exhibit significant inhibitory activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

Additionally, derivatives containing piperazine and thiophene rings have demonstrated notable antimicrobial activities. The presence of the nitrophenyl group enhances the compound's ability to interact with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction mechanisms of (E)-2-(4-(2-nitrophenyl)piperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one with biological targets. These studies typically involve computational simulations that predict how the compound binds to specific receptors or enzymes, providing insights into its efficacy and potential side effects. For example, docking studies on related compounds have elucidated hydrophobic interactions that are crucial for binding affinity to targets such as dihydrofolate reductase .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of synthesized thiazole derivatives against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting enhanced potency .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of compounds featuring similar structural motifs. The results revealed several derivatives with promising activity against both gram-positive and gram-negative bacteria, indicating their potential as new antibiotic candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.